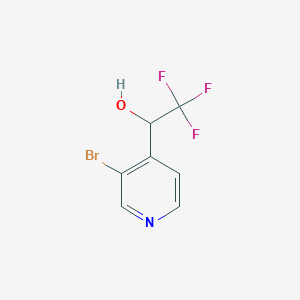

1-(3-溴吡啶-4-基)-2,2,2-三氟乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学酶学合成应用

1-(3-溴吡啶-4-基)-2,2,2-三氟乙醇已用于化学酶学合成。在一项研究中,合成了多种与1-(3-溴吡啶-4-基)-2,2,2-三氟乙醇在结构上相似的1-芳基-2,2,2-三氟乙酮,并随后使用立体互补的醇脱氢酶对其进行生物还原。该方法是开发奥达那卡替(一种口服生物利用度高且对组织蛋白酶 K 具有选择性抑制作用的药物)立体选择性路线的一部分 (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

催化合成应用

该化合物还与钯催化的环化研究有关。例如,与1-(3-溴吡啶-4-基)-2,2,2-三氟乙醇相关的3-溴吡啶-4-甲醛已用于与羧酸的催化反应中,以生成3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯 (Cho & Kim, 2008).

抗菌应用

研究表明,溴吡啶的衍生物(例如2-溴-4-(吡咯烷-1-基)吡啶-3-腈)已被用作底物,用于合成对多种细菌具有显着抗菌活性的新型氰基吡啶衍生物 (Bogdanowicz 等,2013).

电化学应用

在电化学中,与本化合物密切相关的三氟乙醇已被研究其对三羰基联吡啶铼配合物电催化还原二氧化碳的影响。像三氟乙醇这样的弱布朗斯特酸的存在增强了催化过程并提高了催化剂的寿命,表明在CO2还原技术中具有潜在应用 (Wong, Chung, & Lau, 1998).

非线性光学材料的合成

该化合物已在非线性光学材料的合成中得到探索。例如,3-(5-溴吡啶-2-基)-1-(芘-1-基)丙-2-烯-1-酮等衍生物由于其优异的三阶非线性光学性质而显示出用于光电器件的良好性能 (孙等,2019).

安全和危害

The safety data sheet for a similar compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Similar compounds like pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

A related compound, c03, has been reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Related compounds have been shown to inhibit the proliferation of certain cell lines .

属性

IUPAC Name |

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLQKSPUWXKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)